molecular formula C19H20N2O2S B3011282 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 896676-57-6

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

Cat. No.: B3011282
CAS No.: 896676-57-6
M. Wt: 340.44
InChI Key: JZEALQUMMIEJNB-UHFFFAOYSA-N
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Description

2-(1-Ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1-ethylindole moiety linked via a sulfanyl bridge to an N-(2-methoxyphenyl)acetamide group. The indole ring system, a privileged scaffold in medicinal chemistry, is substituted at the 3-position with a sulfanyl group, while the acetamide nitrogen is para-substituted with a methoxy group on the phenyl ring.

Properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-21-12-18(14-8-4-6-10-16(14)21)24-13-19(22)20-15-9-5-7-11-17(15)23-2/h4-12H,3,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEALQUMMIEJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide typically involves the following steps:

Chemical Reactions Analysis

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: Indole derivatives, including this compound, have shown promise in biological studies for their antimicrobial, antiviral, and anticancer activities.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Key structural variations among analogs include:

  • Heterocyclic core : Indole vs. benzothiazole (Compound 8, ) or thiazole ().
  • Substituent positions : Methoxy group at the 2- vs. 4-position on the phenyl ring ( vs. ).
  • Functional groups : Sulfanyl (-S-) vs. sulfonyl (-SO₂-) bridges ().
  • Additional substituents : Chlorine, trifluoromethyl, or ethoxy groups ().
Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Key Substituents Biological Activity/Use Reference
2-(1-Ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide (Target Compound) Indole 1-Ethylindole, 2-methoxyphenyl, sulfanyl bridge Not explicitly reported (structural focus) N/A
Ani9 () Phenoxy-acetamide 4-Chloro-2-methylphenoxy, 2-methoxyphenylmethylideneamino TMEM16A inhibitor (IC₅₀ = 77 nM)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () Benzothiazole 6-Trifluoromethyl, 2-methoxyphenyl Patent compound (synthesis focus)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () Aminophenyl-sulfanyl 2-Aminophenyl, 4-methoxyphenyl Antimicrobial activity
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide () Indole 2-Chlorobenzyl, sulfonyl bridge, 4-methoxyphenyl Unspecified (structural focus)
N-(2-Methoxyphenyl)-acetamide () Simple acetamide 2-Methoxyphenyl Synthetic/natural product (no detailed activity)

Physicochemical and Crystallographic Properties

  • Crystal Packing : In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), intermolecular N–H⋯N hydrogen bonds stabilize 1D chains, suggesting similar packing motifs may occur in the target compound .

Biological Activity

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is an indole derivative that has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound's chemical structure can be described as follows:

  • IUPAC Name : 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
  • Molecular Formula : C19H20N2O2S
  • CAS Number : 896676-57-6

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the Indole Core : Utilizing Fischer indole synthesis.
  • Alkylation : Introducing the ethyl group at the indole's 1-position.
  • Thioether Formation : Creating the sulfanyl group via nucleophilic substitution.
  • Acetamide Formation : Reacting with 2-methoxyphenylacetic acid to yield the final product.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Activity

Preliminary data suggest that the compound may possess antiviral properties. The mechanism involves inhibiting viral replication by interfering with specific viral enzymes or receptors, although detailed studies are still needed to confirm these effects.

Anticancer Properties

The compound has been investigated for its anticancer activity. It appears to induce apoptosis in cancer cells through modulation of cell signaling pathways, particularly by inhibiting kinases involved in cell proliferation and survival.

The biological activity of 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is attributed to its ability to interact with various molecular targets:

  • Molecular Targets : The compound binds to specific receptors or enzymes, modulating their activity.
  • Cellular Pathways : It influences processes such as cell proliferation, apoptosis, and immune responses through these interactions.

Comparative Analysis with Similar Compounds

To understand its unique properties, a comparison with other indole derivatives is essential:

Compound NameStructural VariationBiological Activity
2-(1-methylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamideMethyl group at 1-positionSimilar antimicrobial activity
2-(1-ethylindol-3-yl)sulfanyl-N-(4-methoxyphenyl)acetamideMethoxy group at 4-positionPotentially different binding affinity

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of indole exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.
  • Anticancer Mechanisms : Research published in peer-reviewed journals indicated that compounds similar to 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide effectively induced apoptosis in various cancer cell lines through caspase activation pathways.
  • In Vivo Studies : Animal models have shown promising results regarding the safety and efficacy of this compound in treating infections and tumors, warranting further clinical investigations.

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